molecular formula C13H9N3O4S B11023858 N-(4-cyanophenyl)-2-nitrobenzenesulfonamide CAS No. 63228-72-8

N-(4-cyanophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B11023858
CAS No.: 63228-72-8
M. Wt: 303.30 g/mol
InChI Key: DLPVEABMNTZURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, a nitro group (-NO2) attached to another phenyl ring, and a sulfonamide group (-SO2NH2) linking these two rings

Preparation Methods

The synthesis of N-(4-cyanophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-cyanophenylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-(4-cyanophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The cyano group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and potassium permanganate. The major products formed from these reactions include amino derivatives, substituted sulfonamides, and carboxylic acids .

Scientific Research Applications

N-(4-cyanophenyl)-2-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and cyano groups play a crucial role in this interaction, as they can form hydrogen bonds and other interactions with the target molecules. The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

N-(4-cyanophenyl)-2-nitrobenzenesulfonamide can be compared with other similar compounds, such as N-(4-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N’-(4-cyanophenyl)thiourea. These compounds share structural similarities but differ in their functional groups and reactivity. For example, N-(4-cyanophenyl)thiourea contains a thiourea group instead of a sulfonamide group, which affects its chemical properties and applications. N-(4-nitrobenzoyl)-N’-(4-cyanophenyl)thiourea has both nitro and cyano groups but in different positions, leading to variations in their biological activities and uses .

Properties

CAS No.

63228-72-8

Molecular Formula

C13H9N3O4S

Molecular Weight

303.30 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H9N3O4S/c14-9-10-5-7-11(8-6-10)15-21(19,20)13-4-2-1-3-12(13)16(17)18/h1-8,15H

InChI Key

DLPVEABMNTZURH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.